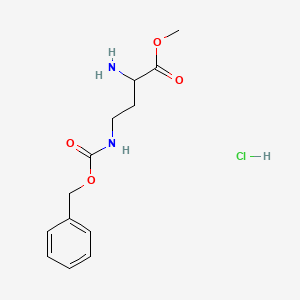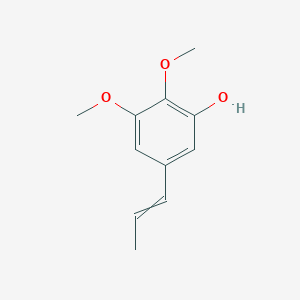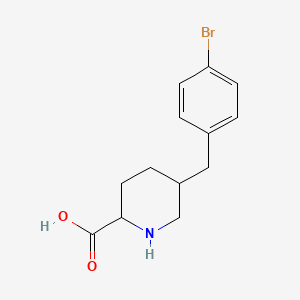
(5r)-5-(4-Bromo-benzyl)-l-pipecolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5r)-5-(4-Bromo-benzyl)-l-pipecolinic acid is a compound of interest in various fields of chemistry and biology It is characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a pipecolinic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5r)-5-(4-Bromo-benzyl)-l-pipecolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-benzyl chloride and l-pipecolinic acid.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 4-bromo-benzyl chloride is reacted with l-pipecolinic acid in the presence of the base, leading to the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(5r)-5-(4-Bromo-benzyl)-l-pipecolinic acid undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Hydrogenated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5r)-5-(4-Bromo-benzyl)-l-pipecolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (5r)-5-(4-Bromo-benzyl)-l-pipecolinic acid involves its interaction with specific molecular targets. The bromine atom and the pipecolinic acid moiety play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(5r)-5-(4-Chloro-benzyl)-l-pipecolinic acid: Similar structure but with a chlorine atom instead of bromine.
(5r)-5-(4-Fluoro-benzyl)-l-pipecolinic acid: Similar structure but with a fluorine atom instead of bromine.
(5r)-5-(4-Methyl-benzyl)-l-pipecolinic acid: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in (5r)-5-(4-Bromo-benzyl)-l-pipecolinic acid imparts unique reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound particularly valuable in research and development.
Propiedades
Fórmula molecular |
C13H16BrNO2 |
|---|---|
Peso molecular |
298.18 g/mol |
Nombre IUPAC |
5-[(4-bromophenyl)methyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H16BrNO2/c14-11-4-1-9(2-5-11)7-10-3-6-12(13(16)17)15-8-10/h1-2,4-5,10,12,15H,3,6-8H2,(H,16,17) |
Clave InChI |
MTQAUDJJLRLGLW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NCC1CC2=CC=C(C=C2)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl 4-[(10R,13R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14793949.png)
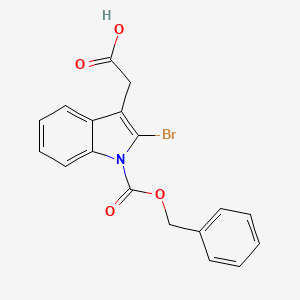
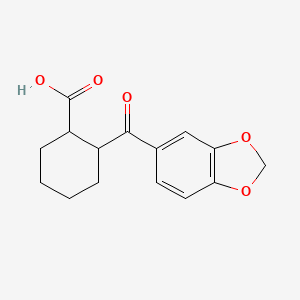
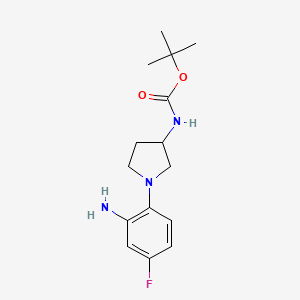
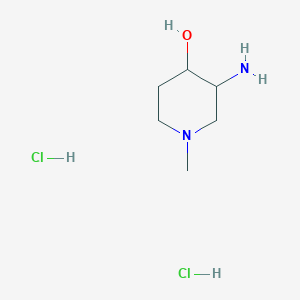
![(4aR,10aS)-6-Bromo-10a-(2,4-difluorophenyl)-9-methoxy-4a,5,10,10a-tetrahydro-4H-[1,3]thiazino[5,4-g]isoquinolin-2-amine](/img/structure/B14793982.png)
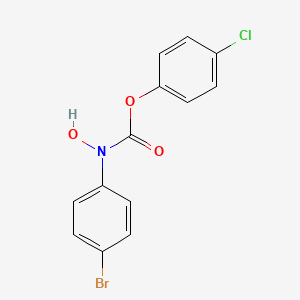
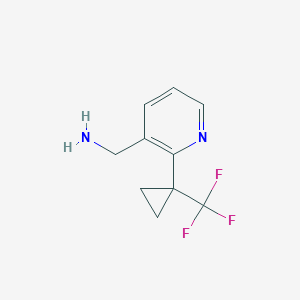
![Benzyl 2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid](/img/structure/B14793999.png)
![Cyclohexaneacetic acid, alpha-[[5-(2-furanylmethylene)-4,5-dihydro-4-oxo-2-thiazolyl]amino]-](/img/structure/B14794002.png)

![7-hydroxy-N-[1-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B14794011.png)
